2-(bromo-phenyl-methyl)propanedinitrile
Overview
Description
2-(bromo-phenyl-methyl)propanedinitrile is an organic compound with the molecular formula C10H7BrN2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromo-phenyl-methyl)propanedinitrile typically involves the bromination of phenylacetonitrile followed by a reaction with malononitrile. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(bromo-phenyl-methyl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2-(bromo-phenyl-methyl)propanedinitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(bromo-phenyl-methyl)propanedinitrile in chemical reactions involves the reactivity of the bromine atom and the nitrile groups. The bromine atom can participate in electrophilic substitution reactions, while the nitrile groups can undergo nucleophilic addition or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloro-phenyl-methyl)propanedinitrile
- 2-(iodo-phenyl-methyl)propanedinitrile
- 2-(fluoro-phenyl-methyl)propanedinitrile
Comparison
Compared to its analogs, 2-(bromo-phenyl-methyl)propanedinitrile exhibits unique reactivity due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Properties
IUPAC Name |
2-[bromo(phenyl)methyl]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXSYQMLFMHKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C#N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1867-33-0 | |
Record name | alpha-Benzyl-alpha-bromomalodinitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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